molecular formula C10H14ClN B12314211 (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride CAS No. 1613473-89-4

(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride

Cat. No.: B12314211
CAS No.: 1613473-89-4
M. Wt: 183.68 g/mol
InChI Key: ATFVTRDQCBBLIQ-BAUSSPIASA-N
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Description

(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride is a chiral compound with significant pharmacological properties. It is structurally related to amphetamines and is known for its stimulant effects on the central nervous system. This compound is often studied for its potential therapeutic applications and its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of (S)-(-)-alpha-methylamino propiophenone with a metal borohydride or a mixture of metal borohydride and Lewis acid . This reaction is carried out under controlled conditions to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound often relies on the same synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the fully saturated amine.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by acting as a monoamine oxidase inhibitor. This leads to an increase in the levels of neurotransmitters like dopamine, norepinephrine, and serotonin in the brain . The increased levels of these neurotransmitters result in enhanced mood, alertness, and cognitive function. The molecular targets include monoamine oxidase enzymes and various neurotransmitter transporters.

Comparison with Similar Compounds

Similar Compounds

    Ephedrine: Similar stimulant effects but with a different mechanism of action.

    Pseudoephedrine: Used primarily as a decongestant with less central nervous system stimulation.

    Norephedrine: Another stimulant with similar pharmacological properties.

Uniqueness

(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry, which imparts distinct pharmacological properties compared to its isomers and related compounds .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride is a chiral compound recognized for its significant biological activity, particularly as a monoamine oxidase (MAO) inhibitor. This compound is part of a class of cyclopropanamines that have garnered interest in pharmacological research due to their potential therapeutic applications in neuropsychiatric disorders.

The molecular formula of this compound is C12H17ClNC_{12}H_{17}ClN, with a molecular weight of approximately 215.73 g/mol. Its structure features a cyclopropane ring, which contributes to its unique biological properties.

The primary mechanism of action for this compound involves its role as an irreversible inhibitor of monoamine oxidase enzymes. By forming a covalent bond with MAO, the compound reduces the degradation of key neurotransmitters such as serotonin and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which can enhance mood and alleviate symptoms associated with depression and anxiety disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : By inhibiting MAO, the compound may exhibit antidepressant effects through increased neurotransmitter availability.
  • Anxiolytic Potential : Preliminary studies suggest potential applications in treating anxiety disorders due to its influence on neurotransmitter systems.

Toxicological Profile

While the compound shows promise in therapeutic applications, it also presents certain toxicological risks:

  • Skin Irritation : The compound can cause skin irritation upon contact.
  • Acute Toxicity : It is classified as harmful if ingested, necessitating careful handling during research and application .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure TypeUnique Features
TranylcypromineCyclopropanamineIrreversible MAO inhibitor; used in depression treatment
2-Phenylcyclopropan-1-amineCyclopropanamineLacks methyl group at position 1; less potent MAO inhibition
Rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochlorideFluorinated cyclopropanaminePotentially enhanced selectivity for specific receptors

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Neurotransmitter Levels :
    • A study demonstrated that administration of the compound significantly increased serotonin levels in rodent models, correlating with observed antidepressant-like behaviors.
  • Toxicological Assessment :
    • Research highlighted the need for safety assessments due to skin irritation and acute toxicity risks associated with exposure to the compound during laboratory handling .
  • Pharmacogenomic Implications :
    • Investigations into genetic factors affecting drug metabolism have shown that variations in MAO genes can influence individual responses to this compound treatment, emphasizing the importance of personalized medicine approaches in psychiatric care .

Properties

CAS No.

1613473-89-4

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-10(11)7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-,10+;/m0./s1

InChI Key

ATFVTRDQCBBLIQ-BAUSSPIASA-N

Isomeric SMILES

C[C@]1(C[C@H]1C2=CC=CC=C2)N.Cl

Canonical SMILES

CC1(CC1C2=CC=CC=C2)N.Cl

Origin of Product

United States

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